Significantly Higher Lipophilicity (LogP) Compared to Shorter-Chain Homologs Drives Enhanced Hydrophobic Interactions for 6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine)
The partition coefficient (XLogP3) of the target compound is 2.9, representing a dramatic increase in lipophilicity compared to its shorter-chain homologs, 6,6'-(hexane-1,6-diyl)bis(1,3,5-triazine-2,4-diamine) (XLogP3 = 0.7) and 6,6'-(butane-1,4-diyl)bis(1,3,5-triazine-2,4-diamine) (XLogP3 = -0.4) [1]. This 2.2 log unit increase over the hexane analog translates to an approximately 158-fold higher partition coefficient, indicating substantially greater solubility and compatibility with non-polar media, crucial for hydrophobic polymer matrices and selective adsorption applications [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | C6-hexane analog: XLogP3 = 0.7; C4-butane analog: XLogP3 = -0.4 |
| Quantified Difference | 2.2 log unit increase over C6 analog (~158-fold higher partition); 3.3 log unit increase over C4 analog (~1995-fold higher partition) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For procurement decisions, this quantifiable lipophilicity difference ensures the C10 compound is the only suitable choice for constructing hydrophobic microporous polymers, non-aqueous phase separation materials, or MOFs requiring a hydrophobic internal pore environment.
- [1] PubChem. (2026). Computed Properties (XLogP3) for CID 14574148 (C10: XLogP3=2.9), CID 265619 (C6: XLogP3=0.7), and CID 78042 (C4: XLogP3=-0.4). National Center for Biotechnology Information. Retrieved May 10, 2026. View Source
